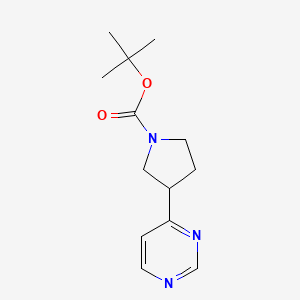
4-(1-Boc-3-pyrrolidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Boc-3-pyrrolidinyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a pyrrolidinyl group protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Boc-3-pyrrolidinyl)pyrimidine typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is first synthesized and protected with a Boc group to form 1-Boc-3-pyrrolidine.
Coupling with Pyrimidine: The protected pyrrolidinyl intermediate is then coupled with a pyrimidine derivative under suitable reaction conditions, often involving a base and a coupling agent.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Boc-3-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The pyrimidine ring can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-(1-Boc-3-pyrrolidinyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the synthesis of materials and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1-Boc-3-pyrrolidinyl)pyrimidine involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. The Boc group provides protection during synthetic processes, ensuring the stability of the intermediate.
Comparison with Similar Compounds
4-(1-Boc-3-pyrrolidinyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-(1-Boc-3-pyrrolidinyl)pyrazine: Features a pyrazine ring, offering different electronic properties.
4-(1-Boc-3-pyrrolidinyl)quinoline: Contains a quinoline ring, which can impact its biological activity.
Uniqueness: 4-(1-Boc-3-pyrrolidinyl)pyrimidine is unique due to its specific combination of a pyrimidine ring and a Boc-protected pyrrolidinyl group
Properties
IUPAC Name |
tert-butyl 3-pyrimidin-4-ylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-5-10(8-16)11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDDYDYQPWGAON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
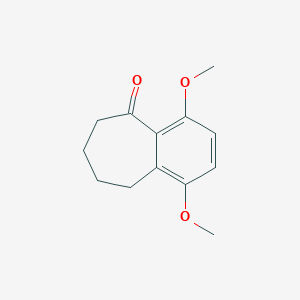
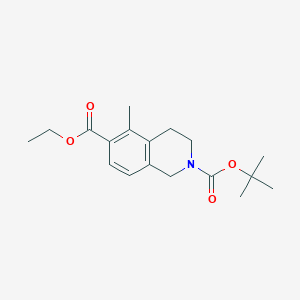
![4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682942.png)
![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)


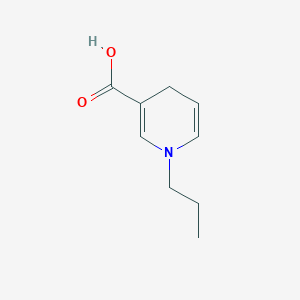
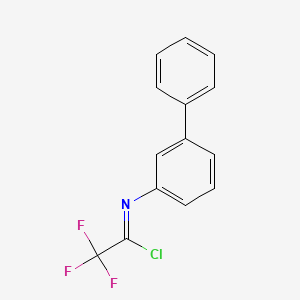



![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
